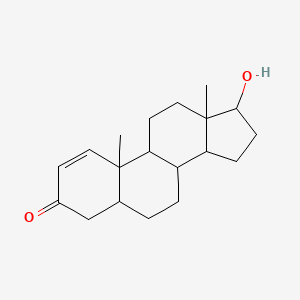

1-T; (c)(1/2)1-Dihydrotestosterone; (c)(1/2)1-DHT; Dihydroboldenone

Descripción

Pharmacological Mechanisms of Action in Androgen Receptor Modulation

Structural Basis for Androgen Receptor Binding Affinity and Selectivity

Comparative Analysis of 17β-Hydroxysteroid Dehydrogenase Interactions

1-Testosterone bypasses the need for 5α-reductase activation, a critical step for testosterone’s conversion to dihydrotestosterone (DHT). Unlike testosterone, which relies on 5α-reductase to enhance its binding affinity to AR, 1-testosterone’s pre-existing 5α-reduction and Δ¹-configuration allow direct high-affinity AR binding. Structural studies reveal that the 17β-hydroxyl group of 1-testosterone forms hydrogen bonds with AR residues T877 and L704, analogous to DHT’s interactions. However, the Δ¹ double bond introduces steric constraints that alter the orientation of the A-ring, reducing reliance on 17β-hydroxysteroid dehydrogenase (17β-HSD) for metabolic stabilization. This structural distinction minimizes enzymatic degradation and enhances bioavailability in AR-rich tissues like skeletal muscle.

Table 1: Comparative AR Binding Mechanisms of 1-Testosterone and Testosterone

| Property | 1-Testosterone | Testosterone |

|---|---|---|

| 5α-Reductase Dependency | No | Yes (converts to DHT) |

| Primary AR Binding Site | LBD (T877, L704) | LBD (T877, L704) |

| A-Ring Configuration | Δ¹ double bond | Δ⁴ double bond |

| Metabolic Stability | High (resists 17β-HSD) | Moderate |

Conformational Dynamics in Ligand-Binding Domain Complexation

Cryo-electron microscopy (cryoEM) studies of full-length AR bound to synthetic androgens reveal that 1-testosterone stabilizes a unique ligand-binding domain (LBD) conformation. Unlike DHT, which induces a rigid LBD dimerization interface, 1-testosterone’s Δ¹ configuration promotes flexibility in the N-terminal domain (NTD)-LBD interaction. This flexibility facilitates coactivator recruitment by exposing activation function-2 (AF-2) regions, which are critical for transcriptional activity. Molecular dynamics simulations suggest that the Δ¹ double bond reduces steric clashes with helix 12 (H12) of the LBD, enabling partial agonist-like behavior in tissues with high corepressor expression.

Transcriptional Regulation Patterns in AR-Dependent Gene Expression

Coregulator Recruitment Mechanisms in Skeletal Muscle Tissue

1-Testosterone preferentially recruits steroid receptor coactivators (SRCs) such as SRC-3 and p300 in skeletal muscle. CryoEM structures demonstrate that its binding reorients the AR NTD, creating a docking site for SRC-3’s LXXLL motif. This interaction enhances the assembly of transcriptional machinery at anabolic gene promoters, including IGF-1 and MyoD. In contrast, tissues like the prostate exhibit lower SRC-3 availability, leading to attenuated AR activity despite similar receptor occupancy.

Table 2: Tissue-Specific Coregulator Recruitment by 1-Testosterone

| Tissue Type | Primary Coregulators | Transcriptional Outcome |

|---|---|---|

| Skeletal Muscle | SRC-3, p300, MED1 | Upregulation of IGF-1, MyoD |

| Prostate | NCOR1, SMRT | Partial antagonism |

| Liver | PGC-1α, GRIP1 | Mixed anabolic/catabolic effects |

Epigenetic Modulation of Anabolic Response Pathways

1-Testosterone induces lasting epigenetic changes through AR-mediated histone acetylation. In murine models, treatment increases H3K27ac marks at enhancer regions near mTOR and Akt1 loci, priming these genes for rapid activation upon mechanical stress. Additionally, DNA methylation profiling reveals hypomethylation at the AR promoter in satellite cells, amplifying receptor density and sensitivity to low-dose androgen exposure. These modifications establish a feedforward loop that sustains hypertrophic signaling even after ligand clearance.

Propiedades

IUPAC Name |

17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJCFMUGMSVJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861609 | |

| Record name | 17-Hydroxyandrost-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis from Dihydrotestosterone Heptanoate (DHT-hep)

Dihydrotestosterone heptanoate (DHT-hep) can be synthesized from dihydrotestosterone. The method involves adding heptanoic anhydride and 4-dimethylaminopyridine to dihydrotestosterone in a suitable solvent such as dichloromethane. The mixture is stirred and stored until the reaction is complete. The reaction product is washed, dried, and the solvent is removed, leaving a colorless crystalline solid. The solid is then recrystallized to remove impurities and further purified by dissolving it in a suitable solvent and using preparative high-pressure liquid chromatography. The solvent is evaporated, and DHT-hep is recrystallized.

Detailed steps for synthesizing DHT-hep:

- Dissolve 20.0 g (0.069 mol) of dihydrotestosterone in 150 ml of dichloromethane.

- Add 39 ml (36.4 g, 0.150 mol) of heptanoic anhydride, ensuring a molar ratio of heptanoic anhydride to dihydrotestosterone of at least 2:1 for optimal results.

- Add 3.0 g (0.025 mol) of 4-dimethylaminopyridine as a catalyst, adjusting the amount based on the desired reaction rate.

- Stir the mixture at room temperature overnight (18 hours).

- Wash the mixture three times each with 1N sodium hydroxide, 1N hydrochloric acid, and water.

- Dry the dichloromethane layer with anhydrous magnesium sulfate.

- Evaporate the solvent to yield a colorless crystalline solid.

- Recrystallize the solid from acetone-water. The yield is approximately 23.0 g (82%).

- Dissolve the DHT-hep in hexane and purify by preparative high-pressure liquid chromatography on a silica column equilibrated with hexane, eluting with a gradient of hexane to hexane-ethyl acetate (9:1).

- Evaporate the solvent and recrystallize the DHT-hep from acetone-water.

The resulting compound should have a melting point of 92.2-94.4°C, and its structure can be confirmed using infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectroscopy.

Synthesis from 3β-hydroxy-5α-androstan-17-one

5α-Dihydrotestosterone (DHT) can be synthesized from 3β-hydroxy-5α-androstan-17-one through a multi-step procedure. This method aims to improve upon existing procedures by minimizing the number of steps and chromatographic purification steps and by using milder reagents and reaction conditions.

Scheme 2: Synthesis of 5α-DHT from 3β-hydroxy-5α-androstan-17-one

- Protection of the Hydroxyl Group: React 3β-hydroxy-5α-androstan-17-one with acetic anhydride in pyridine to protect the hydroxyl group, yielding compound 14 .

- Reduction of 17-keto: Reduce compound 14 with NaBH4 in methanol to form the thermodynamically more stable equatorial alcohol (17β-hydroxyl) 15 .

- Protection of 17β-hydroxyl group: Protect the 17β-hydroxyl group of 15 as a silyl ether (16 ) by reacting with TBDMSCl in DMF using imidazole as a proton abstractor.

- Hydrolysis of Acetyl Group: Hydrolyze the acetyl group of 16 using 10% ethanolic-KOH solution to obtain the corresponding 3β-OH product 17 .

- Oxidation of 3-hydroxy: Oxidize the 3-hydroxy group of 17 to 3-keto (18 ) using NMO/TPAP method.

- Desilylation: Desilylate compound 18 using 20% ethanolic-HCl to yield DHT (1 ).

Table 1: Reagents and Catalysts in DHT Synthesis

| Entry | Reagent | Catalyst | % Conversion | Products % |

|---|---|---|---|---|

| 1 | (EtO)3SiH | Rh/DIOP | 14 | 36 |

| 2 | Na2H2PO2 | 10% Pd/C | 60 | 24 |

| 3 | Sodium Octacarbonyl hydridodiferrate | 10 | NR | |

| 4 | H2 | Cu/Al2O3 | 60 | 17% (14:86) |

| 5 | Lithium-NH3 complex | 73% | Saturated 3,17-diol |

Reduction of Boldenone

4-Dihydroboldenone can be synthesized via the reduction of boldenone. A common method involves catalytic hydrogenation of boldenone using palladium on carbon as a catalyst under hydrogen gas. Industrial methods include multi-step synthesis processes, starting with the preparation of boldenone from dehydroepiandrosterone (DHEA) followed by its reduction.

Analysis and Detection

Detection in Body Fluids

Doping with 1-testosterone can be detected in urine samples using gas chromatography.

Spectroscopic Characterization

The structure of DHT-hep can be confirmed by infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectroscopy.

Análisis De Reacciones Químicas

Metabolic Pathways and Biotransformation

1-Testosterone undergoes limited hepatic metabolism due to its resistance to 5α-reductase and aromatase, but it is metabolized via oxidation and conjugation.

Major Metabolites:

-

Oxidation : The 3-keto group and 17β-hydroxyl group are primary targets for oxidative enzymes, forming androstanedione derivatives .

-

Conjugation : Glucuronidation at the 17β-hydroxyl position enhances water solubility for renal excretion .

Enzymatic Interactions and Receptor Binding

1-Testosterone binds directly to the androgen receptor (AR) without requiring metabolic activation, unlike testosterone .

Pharmacodynamic Data:

| Parameter | Value (Relative to Testosterone) |

|---|---|

| AR Binding Affinity | 2.5× higher |

| Anabolic:Androgenic Ratio | 200:100 |

| 5α-Reductase Susceptibility | Resistant |

-

Tissue Selectivity : Despite high AR affinity, 1-Testosterone shows preferential anabolic effects on muscle (levator ani) over androgenic tissues (prostate) .

-

Liver Impact : Chronic administration increases liver weight in rodent models, suggesting hepatic stress .

Role in Steroidogenic Pathways

In castration-resistant prostate cancer (CRPC), 1-Testosterone analogs like dihydrotestosterone (DHT) are synthesized via alternative pathways bypassing testosterone:

This pathway highlights SRD5A1’s role in 5α-reduction of adrenal precursors .

Stability and Degradation

1-Testosterone is stable under physiological conditions but degrades under strong acidic/basic conditions via:

-

Ring-opening reactions at the 1(2)-position.

-

Oxidation of the 17β-hydroxyl group to form 1-androstenedione .

Comparative Pharmacokinetics

A rodent study compared equimolar doses of 1-Testosterone and testosterone propionate :

| Parameter | 1-Testosterone | Testosterone Propionate |

|---|---|---|

| Prostate Growth | 100% | 100% |

| Levator Ani Growth | 98% | 100% |

| Liver Weight Increase | 35% | 0% |

Detection in Biological Samples

1-Testosterone is identified in urine via gas chromatography-mass spectrometry (GC-MS) targeting metabolites like epi-1-testosterone (m/z 432) and androst-1-en-3,17-dione (m/z 286) .

Aplicaciones Científicas De Investigación

1-Testosterone has been extensively studied for its applications in various fields:

Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for potential therapeutic uses in conditions requiring anabolic-androgenic steroids.

Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals

Mecanismo De Acción

1-Testosterone exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones like testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This process stimulates the growth of androgen-sensitive tissues such as the prostate and seminal vesicles .

Comparación Con Compuestos Similares

1-Testosterone (Dihydroboldenone, 1-DHT)

Chemical Structure : 1-Testosterone (C₁₉H₂₈O₂) is a dihydrotestosterone (DHT) derivative distinguished by a double bond at position 1 on the A-ring, replacing the typical position 4 double bond in testosterone .

Pharmacology : Classified as an anabolic steroid, it exhibits a high anabolic/androgenic ratio (200/100) and binds selectively to androgen receptors, promoting muscle growth with reduced androgenic side effects compared to DHT .

Applications : Primarily used in bodybuilding as a prohormone .

Dihydrotestosterone (DHT)

Its molecular weight is 290.44 g/mol . Pharmacology: A potent androgen receptor agonist, DHT is 2.5–4 times more potent than testosterone in binding affinity, driving androgenic effects such as prostate growth and male pattern baldness . Clinical Relevance: Used in hormone therapy but associated with prostate cancer recurrence due to its role in activating androgen receptors at low concentrations .

Boldenone (1-Dehydrotestosterone)

Chemical Structure: Boldenone (C₁₉H₂₆O₂) features a double bond at position 1 and is structurally similar to testosterone but lacks the 4-position double bond . Pharmacology: Primarily anabolic with moderate androgenic activity (estimated ratio 100/50). Used in veterinary medicine for muscle growth and appetite stimulation .

Methyl-1-Testosterone (Methyldihydroboldenone)

Chemical Structure : Methylated at the 17α position (C₂₀H₃₀O₂), this modification enhances oral bioavailability but increases hepatotoxicity .

Pharmacology : Exhibits an exceptionally high anabolic/androgenic ratio (910–1600/100–220), making it one of the most potent synthetic anabolic steroids .

Comparative Analysis

Structural and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-Testosterone | C₁₉H₂₈O₂ | 288.42 | Δ1 double bond; DHT derivative |

| DHT | C₁₉H₃₀O₂ | 290.44 | 5α-reduced testosterone; no double bonds |

| Boldenone | C₁₉H₂₆O₂ | 286.41 | Δ1 double bond; testosterone derivative |

| Methyl-1-Testosterone | C₂₀H₃₀O₂ | 302.45 | 17α-methyl group; Δ1 double bond |

Key Differences :

- 1-Testosterone vs. DHT : The Δ1 double bond in 1-Testosterone reduces androgenic activity compared to DHT, which lacks double bonds and has higher 5α-reductase stability .

- 1-Testosterone vs. Boldenone: Both share the Δ1 bond, but 1-Testosterone is a DHT derivative, whereas boldenone is a testosterone derivative .

Pharmacological Activity

Mechanistic Insights :

- DHT : Binds androgen receptors (AR) with high affinity, stabilizing AR in recurrent prostate cancer cells and promoting proliferation even at femtomolar concentrations .

- 1-Testosterone : Selective AR binding reduces androgenic side effects, making it preferable for muscle growth .

- Methyl-1-Testosterone : Methylation increases oral bioavailability but elevates liver strain, limiting therapeutic use .

Clinical and Side Effects

Actividad Biológica

1-Testosterone, also known as δ1-dihydrotestosterone (δ1-DHT) or dihydroboldenone, is a synthetic anabolic-androgenic steroid (AAS) derived from boldenone. It has gained attention due to its potent anabolic properties and unique pharmacological profile. This article delves into the biological activity of 1-Testosterone, examining its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Pharmacology

1-Testosterone is characterized by a 1(2)-double bond in its A ring, which distinguishes it from testosterone that has a 4(5)-double bond. This structural modification contributes to its enhanced anabolic activity and reduced androgenic effects compared to traditional testosterone derivatives .

- Chemical Formula : C19H28O2

- Molar Mass : 288.431 g/mol

- Metabolism : Primarily occurs in the liver with excretion via urine .

The biological activity of 1-Testosterone is primarily mediated through its interaction with the androgen receptor (AR). It exhibits a high binding affinity for AR, leading to significant transactivation of AR-dependent genes responsible for muscle growth and protein synthesis. Notably, 1-Testosterone can stimulate growth in androgen-sensitive tissues such as the prostate and seminal vesicles with potency comparable to testosterone propionate .

Anabolic and Androgenic Effects

Research indicates that 1-Testosterone possesses strong anabolic properties while exhibiting lower androgenic effects compared to other steroids. This profile makes it particularly appealing for muscle-building applications without the pronounced side effects typically associated with higher androgenicity.

Comparative Studies

In a study involving castrated rats, 1-Testosterone was administered at a dosage of 1 mg/kg/day. The results showed that while it induced less muscle growth than testosterone, it effectively stimulated prostate growth similarly . This highlights its potential for selective tissue growth.

Case Studies and Research Findings

Several studies have explored the effects of 1-Testosterone on various biological systems:

- Study on Male Rabbits : A study evaluated the effects of boldenone undecylenate (a precursor to dihydroboldenone) on reproductive functions. It was found that treatment led to significant reductions in serum testosterone levels and reproductive organ weights, indicating potential adverse effects on fertility .

| Parameters | Control Group | BOL 4.4 mg/kg | BOL 8.8 mg/kg |

|---|---|---|---|

| Testes Weight (g) | 3.45 ± 0.15 | 2.89 ± 0.10* | 2.35 ± 0.12** |

| Serum Testosterone (ng/mL) | 6.78 ± 0.22 | 4.56 ± 0.18* | 3.12 ± 0.20** |

*Significant difference compared to control (P ≤ 0.05).

**Highly significant difference compared to control (*P ≤ 0.01).

- Comparative Analysis with Boldenone : Research indicates that while boldenone has strong anabolic effects, dihydroboldenone is perceived as superior in muscle-building contexts due to its lower aromatization rates and reduced conversion by 5-alpha reductase .

Side Effects and Toxicity

Despite its favorable anabolic profile, the use of dihydroboldenone is not without risks. Potential side effects include:

Q & A

Q. What are the optimal methodologies for characterizing the structural and metabolic stability of 1-T, DHT, and dihydroboldenone in vitro?

To assess structural integrity and metabolic stability, researchers should employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) to track degradation products and quantify half-lives under varying pH and temperature conditions . For metabolic studies, liver microsomal assays (human or rodent) can evaluate cytochrome P450-mediated metabolism. Stability testing should include solubility analyses (e.g., in aqueous buffers and organic solvents) and accelerated degradation studies to simulate long-term storage conditions .

Q. How do researchers select appropriate experimental models to study the androgen receptor (AR) binding affinity of DHT and its analogs?

In vitro AR binding assays using recombinant receptors or AR-transfected cell lines (e.g., HEK293) are foundational. Competitive binding assays with radiolabeled DHT (e.g., H-DHT) can quantify displacement by analogs like dihydroboldenone . For tissue-specific effects, ex vivo models (e.g., prostate or seminal vesicle tissues) provide insights into AR activation kinetics. Researchers must validate model relevance by comparing results across species (e.g., murine vs. human AR isoforms) .

Advanced Research Questions

Q. How can contradictory data on the androgenic-to-anabolic ratio of dihydroboldenone (DHB) be resolved?

Discrepancies in DHB’s anabolic/androgenic ratio (reported as 910-1600/100-220) often stem from variations in experimental design. To resolve these:

- Use standardized in vivo models (e.g., Hershberger assay) with controlled dosing (200–300 mg/week) and duration (6–25 weeks) .

- Pair AR binding assays with transcriptomic profiling (RNA-seq) of androgen-responsive genes (e.g., PSA, FKBP5) to distinguish tissue-specific effects .

- Conduct comparative studies with DHT and testosterone controls to normalize inter-study variability .

Q. What advanced techniques optimize detection of low-concentration DHT metabolites in complex biological matrices?

For trace-level detection (e.g., in serum or hair follicles):

- Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with deuterated internal standards (e.g., DHT-D3) minimizes matrix interference .

- Analytical methods : Ultra-high-performance LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ < 0.1 ng/mL). Cross-validate with ELISA kits, ensuring parallelism between standard curves and diluted samples .

- Data normalization : Correct for cross-reactivity (e.g., with 5α-androstanediol) using orthogonal assays .

Q. How should researchers address conflicting pharmacokinetic data for 1-T and its methylated analogs?

Methyl-1-testosterone’s short half-life (5 hours) vs. DHB’s extended half-life (8–10 days) highlights formulation-dependent variability . To reconcile discrepancies:

- Use stable isotope-labeled tracers in longitudinal pharmacokinetic (PK) studies to track clearance rates.

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences.

- Conduct mass balance studies with C-labeled compounds to quantify excretory pathways .

Methodological Challenges and Solutions

Q. What strategies mitigate androgenic side effects (e.g., alopecia, acne) in preclinical studies of DHT analogs?

- Dose titration : Start with subtherapeutic doses (e.g., 20 mg/day for methyl-1-T) and escalate gradually, monitoring serum DHT and 5α-reductase activity .

- Topical antagonists : Co-administer 5α-reductase inhibitors (e.g., finasteride) in localized models to isolate systemic vs. tissue-specific effects .

- Biomarker panels : Track sebum production (via lipidomics) and inflammatory cytokines (IL-6, TNF-α) to preempt adverse events .

Q. How do researchers validate the specificity of DHT antibodies in immunoassays?

- Cross-reactivity testing : Screen antibodies against structurally similar steroids (e.g., androstenedione, epitestosterone) using competitive ELISA .

- Blocking experiments : Pre-absorb antibodies with excess DHT to confirm signal reduction (>90%).

- Orthogonal validation : Compare ELISA results with LC-MS/MS data from a subset of samples .

Data Interpretation and Reproducibility

Q. What statistical approaches resolve contradictions in transcriptional responses to DHB vs. DHT?

- Network analysis : Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes uniquely regulated by DHB .

- Pathway enrichment : Use tools like DAVID or Enrichr to map differentially expressed genes to androgen signaling pathways (KEGG: hsa00150) .

- Meta-analysis : Aggregate data from public repositories (e.g., GEO) to assess reproducibility across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.